molecular formula C22H25ClN2O12S B10859059 Chlortetracycline bisulfate

Chlortetracycline bisulfate

Cat. No.: B10859059
M. Wt: 577.0 g/mol
InChI Key: BJHONFLUTSUFBF-MRFRVZCGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Chlortetracycline bisulfate is synthesized by reacting chlortetracycline with sulfuric acid. The C4-dimethylamino group of chlortetracycline accepts a proton from sulfuric acid to form the bisulfate salt . The synthesis involves several steps, including crystallization and purification to ensure the desired product’s purity and potency .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation of Streptomyces aureofaciens, followed by extraction and purification processes. The fermentation is carried out under controlled conditions to maximize yield and potency . The extracted chlortetracycline is then reacted with sulfuric acid to form the bisulfate salt, which is further purified and crystallized .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H25ClN2O12S

Molecular Weight

577.0 g/mol

IUPAC Name

(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;sulfuric acid

InChI

InChI=1S/C22H23ClN2O8.H2O4S/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;1-5(2,3)4/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31);(H2,1,2,3,4)/t7-,8-,15-,21-,22-;/m0./s1

InChI Key

BJHONFLUTSUFBF-MRFRVZCGSA-N

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.OS(=O)(=O)O

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.OS(=O)(=O)O

Origin of Product

United States

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